N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride
Description
This compound is a tetrahydrothieno[2,3-c]pyridine derivative characterized by a benzyl substituent at the 6-position, a cyano group at the 3-position, and a 3-tosylpropanamide moiety linked to the core structure via an amide bond. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological applications. Its synthesis likely involves multistep reactions, including cyclization and amidation, as seen in analogous tetrahydrothieno[2,3-c]pyridine derivatives .
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2.ClH/c1-18-7-9-20(10-8-18)33(30,31)14-12-24(29)27-25-22(15-26)21-11-13-28(17-23(21)32-25)16-19-5-3-2-4-6-19;/h2-10H,11-14,16-17H2,1H3,(H,27,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPGZTOJMYWCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
Some predicted data is available. The Log Octanol-Water Partition Coefficient (Log Kow) is estimated to be 1.62, which can give some insight into the compound’s lipophilicity and potential bioavailability. The boiling point is estimated to be 655.30°C, and the melting point is estimated to be 285.14°C. These properties can influence the compound’s stability and solubility, which in turn can affect its bioavailability and pharmacokinetics.
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H20N4OS
- Molecular Weight : 324.44 g/mol
- CAS Number : 1092352-17-4
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4OS |
| Molecular Weight | 324.44 g/mol |
| CAS Number | 1092352-17-4 |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Research indicates that compounds similar to this compound may act as inhibitors of certain kinases. In particular, studies have highlighted the inhibition of JNK2 and JNK3 kinases, which are part of the mitogen-activated protein kinase (MAPK) family. These kinases are involved in various cellular processes including apoptosis and stress responses.
Therapeutic Applications
- Cancer Treatment : Due to its ability to inhibit JNK pathways, this compound may have potential applications in cancer therapy by inducing apoptosis in cancer cells.
- Neuroprotection : The modulation of JNK pathways suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
A notable study published in PubMed described a series of related compounds that demonstrated potent inhibition of JNK3 with pIC50 values of 6.7 and 6.6. The selectivity against other kinases such as JNK1 and p38alpha was also observed, indicating a promising therapeutic index for targeting specific pathways without affecting others .
Another study highlighted the structural characteristics that contribute to the binding affinity of these compounds to their target kinases, suggesting that modifications in the molecular structure could enhance potency and selectivity .
Table 2: Biological Activity Summary
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Inhibits JNK2 and JNK3 kinases |
| Cancer Therapy | Potential for inducing apoptosis |
| Neuroprotection | May protect neurons in neurodegenerative conditions |
Comparison with Similar Compounds
Structural Modifications at Key Positions
The compound belongs to a broader class of N-substituted tetrahydrothieno[2,3-c]pyridine derivatives. Key structural variations among analogs include:
Table 1: Substituent Comparison at Critical Positions
Key Observations:
- 3-Position: The cyano group in the target compound may confer metabolic stability compared to carbamoyl (CONH₂) or nitro (NO₂) groups, which could influence hydrogen-bonding interactions .
- Functional Groups: The 3-tosylpropanamide moiety and hydrochloride salt distinguish the target compound from ester-based analogs (e.g., 3g) and non-salt forms, enhancing solubility and bioavailability .
Physicochemical and Functional Properties
Table 2: Hypothesized Property Comparison
| Property | Target Compound | Ethyl Ester Analog (3g) | Carbamoyl Derivative (Patent Example) |
|---|---|---|---|
| Molecular Weight | ~600 g/mol (estimated) | ~400 g/mol | ~450 g/mol |
| Solubility | High (hydrochloride salt) | Moderate (ester) | Low (neutral carbamoyl) |
| Metabolic Stability | High (cyano group) | Moderate (ester hydrolysis) | Variable (depends on substituents) |
Notes:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized tetrahydrothieno[2,3-c]pyridine cores. For example, analogous compounds are synthesized via condensation reactions using cyanoacetic acid derivatives under condensing agents (e.g., HATU or DCC) to form amide bonds. Temperature control (e.g., reflux in ethanol or acetonitrile) and pH adjustments are critical for yield optimization. Purification often employs column chromatography or recrystallization from ethanol-dioxane mixtures .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. Thin-Layer Chromatography (TLC) monitors reaction progress. For crystalline derivatives, X-ray diffraction (e.g., SHELXL software) resolves electron density maps .
Q. How does the compound behave under varying storage conditions (e.g., light, humidity)?
- Methodological Answer : Stability studies show sensitivity to light and moisture due to the cyano and tosyl groups. Recommended storage involves desiccated, amber vials at -20°C. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis quantify decomposition products .
Advanced Research Questions
Q. What strategies are employed to optimize the compound’s pharmacokinetic properties through structural modifications?
- Methodological Answer : Substituent engineering (e.g., replacing benzyl with isopropyl or acetyl groups) alters lipophilicity and bioavailability. Computational tools (e.g., molecular docking with AutoDock Vina) predict binding affinities to biological targets, while in vitro assays (e.g., hepatic microsome stability tests) validate metabolic resistance .
Q. How can researchers address contradictions in solubility data reported across studies?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs, and standardized protocols (e.g., shake-flask method in PBS pH 7.4) ensure consistency. Co-solvency studies (e.g., DMSO-water mixtures) improve reproducibility .
Q. What experimental designs are used to investigate synergistic effects with co-administered bioactive compounds?
- Methodological Answer : Combination index (CI) assays (e.g., Chou-Talalay method) quantify synergy in cell-based models (e.g., cancer cell lines). Dose-response matrices and isobolograms analyze interactions, while proteomics (e.g., LC-MS/MS) identify pathway crosstalk .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model binding kinetics, while free-energy perturbation (FEP) calculations estimate binding affinity changes. Pharmacophore mapping (e.g., Schrödinger Phase) aligns steric and electronic features with target active sites .
Q. What crystallographic methods resolve electron density ambiguities in the compound’s derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
